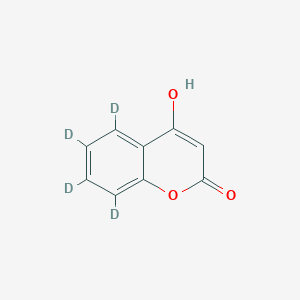![molecular formula C28H12N4S5 B12056565 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)
2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile is a complex organic compound characterized by its multiple thiophene rings and dicyanoethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile typically involves multi-step organic reactions. The process begins with the preparation of thiophene derivatives, followed by the introduction of dicyanoethenyl groups through a series of coupling reactions. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted thiophene derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with cellular components, potentially leading to the modulation of signaling pathways and gene expression. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with fewer rings.
2,2’-Dithiophene: Contains two thiophene rings and is used in similar applications.
2,2’-Dicyanoethenylthiophene: A related compound with similar electronic properties.
Uniqueness
2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile stands out due to its extended conjugated system, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science.
Properties
Molecular Formula |
C28H12N4S5 |
|---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
2-[[5-[5-[5-[5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H12N4S5/c29-13-17(14-30)11-19-1-3-21(33-19)23-5-7-25(35-23)27-9-10-28(37-27)26-8-6-24(36-26)22-4-2-20(34-22)12-18(15-31)16-32/h1-12H |
InChI Key |
CAVUYUOLINEMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C=C(C#N)C#N)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-[(3Z)-5,5-dimethyl-3-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]cyclohexen-1-yl]ethenyl]-N,N-dimethylaniline;perchlorate](/img/structure/B12056485.png)
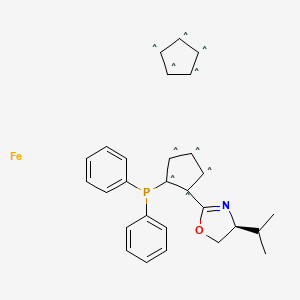
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
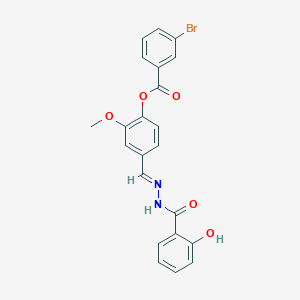


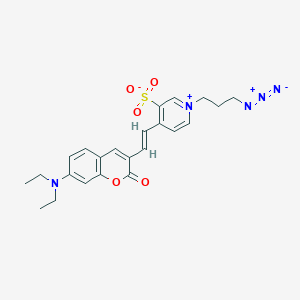
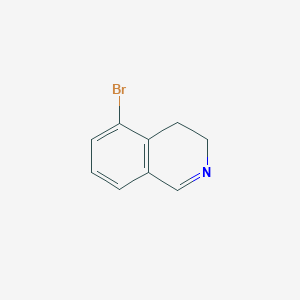
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

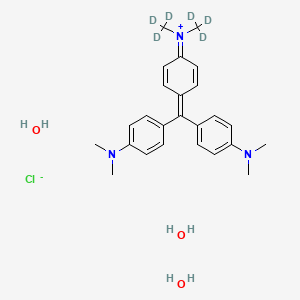
![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)
